N-(2-Hydroxyethyl)piperazine-d4

Description

BenchChem offers high-quality N-(2-Hydroxyethyl)piperazine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxyethyl)piperazine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

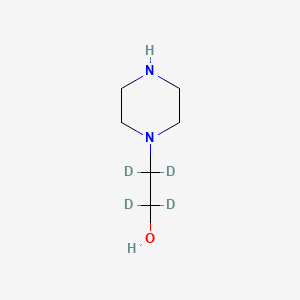

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-piperazin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCSWCVEJLETKA-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676245 | |

| Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160357-16-3 | |

| Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of N-(2-Hydroxyethyl)piperazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, as well as the applications and relevant experimental protocols for N-(2-Hydroxyethyl)piperazine-d4. This deuterated analog of N-(2-Hydroxyethyl)piperazine is a crucial reagent, particularly in the synthesis of labeled compounds for use in metabolic studies and as internal standards.

Core Chemical and Physical Properties

N-(2-Hydroxyethyl)piperazine-d4, a stable isotope-labeled version of N-(2-Hydroxyethyl)piperazine, is primarily used in research and development, especially in the pharmaceutical industry. The incorporation of deuterium atoms provides a distinct mass signature, making it invaluable for mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of N-(2-Hydroxyethyl)piperazine-d4 and its non-deuterated counterpart for comparison.

Table 1: Properties of N-(2-Hydroxyethyl)piperazine-d4 and its Variants

| Property | N-(2-Hydroxyethyl)piperazine-d4 | N-(2-Hydroxyethyl)piperazine-d4 Dihydrochloride |

| Molecular Formula | C₆H₁₀D₄N₂O | C₆H₁₀D₄N₂O · 2HCl |

| Molecular Weight | 134.21 g/mol | 207.13 g/mol |

| CAS Number | 1160357-16-3 | 1160297-36-8 |

| Appearance | Brown Liquid | Solid |

| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator |

Table 2: Properties of N-(2-Hydroxyethyl)piperazine (Non-Deuterated)

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol [1] |

| CAS Number | 103-76-4[1] |

| Appearance | Clear colorless to pale yellow oily liquid |

| Density | 1.061 g/mL at 25 °C |

| Melting Point | -38.5 °C[2][3] |

| Boiling Point | 245-246 °C |

| Flash Point | >230 °F |

| Water Solubility | Miscible[2][3] |

| Refractive Index | n20/D 1.506 |

Applications in Drug Development

N-(2-Hydroxyethyl)piperazine and its deuterated analog are significant intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly neuroleptic agents used to treat psychiatric disorders.[2][4][5][6] One of the primary applications of N-(2-Hydroxyethyl)piperazine-d4 is in the preparation of labeled Flupentixol, an antipsychotic drug. The labeled compound serves as an internal standard in pharmacokinetic and metabolic studies.

Experimental Protocols

While specific, detailed experimental protocols for N-(2-Hydroxyethyl)piperazine-d4 are not extensively published outside of patent literature, the following sections provide methodologies based on established chemical principles and information derived from related compounds and synthesis patents.

Synthesis of Labeled Flupentixol

A common application of N-(2-Hydroxyethyl)piperazine-d4 is in the synthesis of isotopically labeled Flupentixol. The general approach involves the condensation of a thioxanthene derivative with the deuterated piperazine.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-trifluoromethyl-9-(2-propenylidene)-thioxanthene in an excess of N-(2-Hydroxyethyl)piperazine-d4. The piperazine derivative often serves as both reactant and solvent.

-

Heating: Heat the solution to approximately 100°C. Maintain this temperature for several hours (e.g., 7 hours) to ensure the reaction goes to completion.

-

Purification: After the reaction is complete, cool the mixture. The excess N-(2-Hydroxyethyl)piperazine-d4 is removed by distillation under reduced pressure.

-

Further Purification: The resulting crude labeled Flupentixol can be further purified using column chromatography to isolate the desired product from any side products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are crucial for confirming the structure of N-(2-Hydroxyethyl)piperazine-d4 and its derivatives.

-

¹H NMR: The spectrum of the non-deuterated compound shows characteristic peaks for the protons on the piperazine ring and the hydroxyethyl group. For the d4 version, a significant reduction or absence of signals corresponding to the deuterated positions on the piperazine ring is expected.

-

¹³C NMR: The carbon signals will be present, but those corresponding to the deuterated carbons may show splitting due to carbon-deuterium coupling.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and isotopic purity of N-(2-Hydroxyethyl)piperazine-d4.

-

Electron Ionization (EI-MS): This technique will show a molecular ion peak corresponding to the mass of the deuterated compound (134.21 g/mol ). The fragmentation pattern can also be analyzed to confirm the structure.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition.

Visualized Workflows and Pathways

Drug Development Workflow

The following diagram illustrates a generalized workflow for the use of a labeled intermediate like N-(2-Hydroxyethyl)piperazine-d4 in pharmaceutical development.

Caption: Generalized Drug Development Workflow.

Synthesis Workflow for Labeled API

This diagram outlines the key steps in the synthesis of a labeled active pharmaceutical ingredient using N-(2-Hydroxyethyl)piperazine-d4.

Caption: Labeled API Synthesis Workflow.

References

- 1. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine | lookchem [lookchem.com]

- 3. N-(2-Hydroxyethyl)piperazine | CAS#:103-76-4 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

N-(2-Hydroxyethyl)piperazine-d4 molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(2-Hydroxyethyl)piperazine-d4

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of N-(2-Hydroxyethyl)piperazine-d4. This deuterated analog of N-(2-Hydroxyethyl)piperazine is a valuable tool in pharmaceutical research, particularly in metabolic studies. Understanding its three-dimensional structure and conformational dynamics is crucial for elucidating its interactions with biological targets.

Molecular Structure

N-(2-Hydroxyethyl)piperazine-d4 has the chemical formula C6H10D4N2O. The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A 2-hydroxyethyl group is attached to one of the nitrogen atoms. The "-d4" designation indicates that four hydrogen atoms on the piperazine ring have been replaced by deuterium atoms, typically at the carbon atoms adjacent to the nitrogen without the hydroxyethyl substituent. This isotopic labeling is useful for distinguishing the compound and its metabolites in mass spectrometry-based assays.

General Properties:

| Property | Value |

| Molecular Formula | C6H10D4N2O[1] |

| Molecular Weight | 134.21 g/mol [1] |

| CAS Number | 1160357-16-3[1][2] |

| Appearance | Solid[1] |

Conformational Analysis

The conformational landscape of N-(2-Hydroxyethyl)piperazine-d4 is primarily defined by the puckering of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.

2.1. Piperazine Ring Conformation

The piperazine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms.[3][4] However, the chair conformation is energetically the most favorable.[3] The interconversion between the two possible chair forms is a dynamic process. The presence of substituents can influence the rate of this interconversion and the equilibrium between the conformers.

2.2. Substituent Orientation

The N-(2-hydroxyethyl) group can be oriented in either an axial or equatorial position relative to the piperazine ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Studies on related N-substituted piperazines suggest a preference for the equatorial orientation of the substituent.[5]

Furthermore, the flexibility of the hydroxyethyl side chain itself adds another layer of conformational complexity. NMR spectroscopic studies on the related N,N'-bis(2-hydroxyethyl)piperazine have indicated the presence of both equatorial-equatorial and equatorial-axial conformations of the 2-hydroxyethyl side chains with respect to the piperazine ring.[6]

The interplay between the piperazine ring inversion and the rotation around the N-CH2 and CH2-CH2 bonds of the side chain determines the overall conformational preferences of the molecule.

Logical Relationship of Conformational States

Caption: Conformational landscape of N-(2-Hydroxyethyl)piperazine-d4.

Experimental Protocols for Structural and Conformational Analysis

The determination of the molecular structure and conformation of molecules like N-(2-Hydroxyethyl)piperazine-d4 relies on a combination of experimental and computational techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

Objective: To determine the preferred conformation of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.

-

Methodology:

-

Sample Preparation: Dissolve a known quantity of N-(2-Hydroxyethyl)piperazine-d4 in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the chemical shifts of all non-deuterated protons and carbons.[7][8]

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to determine through-space proximities of protons, which is crucial for distinguishing between axial and equatorial orientations of the substituent.

-

-

Data Analysis:

-

Analyze the coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of these couplings can provide information about the dihedral angles and thus the ring conformation.

-

The presence and intensity of NOE cross-peaks will indicate the spatial relationship between different parts of the molecule, helping to confirm the chair conformation and the equatorial preference of the side chain.

-

Variable temperature NMR studies can be employed to investigate the dynamics of ring inversion.[6]

-

-

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

-

Objective: To determine the precise bond lengths, bond angles, and conformation of N-(2-Hydroxyethyl)piperazine-d4 in a crystalline form.

-

Methodology:

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This can be a trial-and-error process.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

-

-

Data Presentation: The results are typically presented as tables of atomic coordinates, bond lengths, bond angles, and torsion angles. A study on a co-crystal of N-(2-hydroxyethyl)piperazine confirmed the chair conformation of the piperazine ring in the solid state.[3]

3.3. Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental data and to explore the energetics of different conformations.[5]

-

Objective: To calculate the relative energies of different possible conformations (e.g., chair with axial vs. equatorial substituent, boat conformations) and to predict structural parameters.

-

Methodology:

-

Structure Generation: Build the 3D structure of N-(2-Hydroxyethyl)piperazine-d4 using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set). Solvent effects can be included using implicit solvent models.[5]

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

-

Data Presentation: The results are presented as the relative energies of the different conformers, allowing for the prediction of the most stable conformation. Calculated bond lengths, angles, and dihedral angles can be compared with experimental data.

Experimental Workflow for Conformational Analysis

Caption: Integrated workflow for conformational analysis.

Quantitative Data

While a complete set of experimentally determined structural parameters for N-(2-Hydroxyethyl)piperazine-d4 is not published, the following tables provide representative data for the non-deuterated parent compound and its derivatives based on crystallographic and computational studies of similar molecules.

Table 1: Predicted Bond Lengths (Å)

| Bond | Typical Length (Å) |

| C-C (ring) | 1.52 - 1.54 |

| C-N (ring) | 1.46 - 1.48 |

| C-C (side chain) | 1.51 - 1.53 |

| C-N (side chain) | 1.46 - 1.48 |

| C-O | 1.42 - 1.44 |

| O-H | 0.96 - 0.98 |

| C-D (ring) | ~1.09 |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

| Angle | Typical Value (°) |

| Bond Angles | |

| C-N-C (ring) | 109 - 112 |

| N-C-C (ring) | 110 - 113 |

| C-N-C (side chain) | 110 - 114 |

| N-C-C (side chain) | 110 - 113 |

| C-C-O | 108 - 111 |

| Dihedral Angles | |

| C-N-C-C (ring) | ± 50 - 60 (Chair) |

| N-C-C-N (ring) | ± 50 - 60 (Chair) |

Note: These values are typical for saturated heterocyclic systems and may vary slightly for the specific compound.

Conclusion

The molecular structure of N-(2-Hydroxyethyl)piperazine-d4 is characterized by a flexible piperazine ring that predominantly adopts a chair conformation. The N-(2-hydroxyethyl) substituent likely prefers an equatorial orientation to minimize steric interactions. A comprehensive understanding of its conformational preferences can be achieved through a combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling. The data and protocols presented in this guide provide a solid foundation for researchers working with this important deuterated compound in the field of drug development and metabolism.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. N-(2-Hydroxyethyl)piperazine-d4 Dihydrochloride [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]

- 8. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N-(2-Hydroxyethyl)piperazine-d4 (CAS: 1160357-16-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and relevant biological context for N-(2-Hydroxyethyl)piperazine-d4, a deuterated isotopologue of N-(2-Hydroxyethyl)piperazine. This compound is primarily utilized as a reagent in the synthesis of labeled Flupentixol, a significant antipsychotic medication. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, N-(2-Hydroxyethyl)piperazine (CAS: 103-76-4), as a close proxy for its physicochemical and spectral properties.

Physicochemical and Spectral Characterization

The following tables summarize the key physicochemical and spectral data for N-(2-Hydroxyethyl)piperazine and its deuterated form.

Table 1: Physicochemical Properties

| Property | Value (N-(2-Hydroxyethyl)piperazine-d4) | Value (N-(2-Hydroxyethyl)piperazine) | Data Source |

| CAS Number | 1160357-16-3 | 103-76-4 | [1][2] |

| Molecular Formula | C₆H₁₀D₄N₂O | C₆H₁₄N₂O | [1] |

| Molecular Weight | 134.21 g/mol | 130.19 g/mol | [1][2] |

| Appearance | Solid | Colorless liquid | [1][2] |

| Boiling Point | No data available | 242-246 °C | [2] |

| Melting Point | No data available | -39 °C | [2] |

| Density | No data available | 1.060 g/cm³ | [2] |

| Refractive Index | No data available | 1.5065 (22 °C) | [2] |

| Solubility | No data available | Soluble in water, ethanol, acetone, ether, and benzene. Slightly soluble in Chloroform, Methanol. | [2] |

Table 2: Spectral Data (for N-(2-Hydroxyethyl)piperazine, CAS: 103-76-4)

| Spectral Data Type | Key Features | Data Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.637 (t), 2.895 (s), 2.52 (t), 2.48 (t) | [3] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 99; m/z 2nd Highest: 56; m/z 3rd Highest: 88 | [4] |

Experimental Protocols

Synthesis of N-(2-Hydroxyethyl)piperazine

A common method for the synthesis of N-(2-Hydroxyethyl)piperazine involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine.[5][6]

Reaction: Monoethanolamine + Diethanolamine --(H₂, Catalyst)--> N-(2-Hydroxyethyl)piperazine

Procedure:

-

Charge a reaction vessel with monoethanolamine, diethanolamine, and a hydrogenation-dehydrogenation catalyst (e.g., a mix of nickel, copper, and chromium).[5]

-

Pressurize the vessel with hydrogen gas.[5]

-

Heat the mixture under pressure to the reaction temperature (typically 125-250 °C).[5]

-

Maintain the reaction for a sufficient time to achieve the desired conversion.[5]

-

After cooling and depressurization, the N-(2-Hydroxyethyl)piperazine product can be recovered using conventional purification techniques such as distillation.[5]

Conceptual Protocol for the Synthesis of N-(2-Hydroxyethyl)piperazine-d4

Biological Context and Signaling Pathways

N-(2-Hydroxyethyl)piperazine-d4 is instrumental as a labeled precursor for the synthesis of Flupentixol. Flupentixol is an antipsychotic drug that primarily acts as a dopamine receptor antagonist and has also been shown to inhibit the PI3K/AKT signaling pathway.[7][] Understanding these pathways is crucial for researchers in drug development.

Dopamine Receptor Signaling

Flupentixol antagonizes both D1 and D2 dopamine receptors. The simplified signaling cascade is depicted below.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]

- 3. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]

- 4. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 6. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide

This technical guide provides a comprehensive overview of the stability and potential degradation profile of N-(2-Hydroxyethyl)piperazine-d4. The information presented herein is intended for researchers, scientists, and drug development professionals. It is important to note that while specific experimental data for the deuterated form is not widely available, this guide extrapolates likely stability characteristics from its non-deuterated analogue, N-(2-Hydroxyethyl)piperazine, and established principles of pharmaceutical stability testing.

Introduction

N-(2-Hydroxyethyl)piperazine-d4 is a deuterated form of N-(2-Hydroxyethyl)piperazine, a versatile chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of deuterium atoms can offer advantages in metabolic studies and can sometimes alter the pharmacokinetic profile of a drug. Understanding the stability and degradation pathways of this molecule is crucial for the development of safe, effective, and stable pharmaceutical products.[1][2]

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways.[1][2] These studies help in the development and validation of stability-indicating analytical methods.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Hydroxyethyl)piperazine is provided below. These properties are expected to be very similar for the deuterated analogue.

| Property | Value | Reference |

| Molecular Formula | C6H10D4N2O | N/A |

| Molecular Weight | 134.24 g/mol | N/A |

| Appearance | Colourless liquid | [3] |

| Boiling Point | 242-246°C | [3] |

| Melting Point | -39°C | [3] |

| Solubility | Soluble in water, ethanol, acetone, & ether benzene. Slightly soluble in Chloroform, Methanol. | [3] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [3] |

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][4] The following sections outline the expected degradation profile of N-(2-Hydroxyethyl)piperazine-d4 under various stress conditions.

Hydrolytic Degradation

N-(2-Hydroxyethyl)piperazine is a stable molecule and is not expected to undergo significant hydrolysis under neutral conditions. However, under strongly acidic or basic conditions at elevated temperatures, some degradation may be observed.

Experimental Protocol: Hydrolytic Degradation

-

Sample Preparation: Prepare solutions of N-(2-Hydroxyethyl)piperazine-d4 (1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.

-

Stress Conditions: Incubate the solutions at 60°C for 24 hours.

-

Analysis: At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method.

Oxidative Degradation

The piperazine ring and the hydroxyethyl group may be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

Experimental Protocol: Oxidative Degradation

-

Sample Preparation: Prepare a solution of N-(2-Hydroxyethyl)piperazine-d4 (1 mg/mL) in a 3% solution of hydrogen peroxide.

-

Stress Conditions: Keep the solution at room temperature for 24 hours.

-

Analysis: At appropriate time intervals, withdraw aliquots and analyze by HPLC-UV/MS.

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation in some molecules. Photostability testing is a crucial part of forced degradation studies.[5]

Experimental Protocol: Photolytic Degradation

-

Sample Preparation: Expose a solid sample and a solution (1 mg/mL in water) of N-(2-Hydroxyethyl)piperazine-d4 to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

-

Control: Protect a parallel set of samples from light with aluminum foil.

-

Analysis: After exposure, compare the stressed samples with the control samples using HPLC-UV/MS.

Thermal Degradation

Thermal stress can provide insights into the stability of the drug substance at elevated temperatures.

Experimental Protocol: Thermal Degradation

-

Sample Preparation: Place a solid sample of N-(2-Hydroxyethyl)piperazine-d4 in a controlled temperature chamber.

-

Stress Conditions: Expose the sample to a temperature of 105°C for 24 hours.

-

Analysis: Analyze the sample at the end of the exposure period by HPLC-UV/MS.

Summary of Predicted Degradation Profile

The following table summarizes the anticipated stability of N-(2-Hydroxyethyl)piperazine-d4 under various stress conditions. The percentage degradation is a hypothetical value for illustrative purposes.

| Stress Condition | Reagent/Condition | Time | Temperature | Predicted % Degradation |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | < 5% |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | < 5% |

| Neutral Hydrolysis | Water | 24 hours | 60°C | < 2% |

| Oxidation | 3% H2O2 | 24 hours | Room Temp | 10-15% |

| Photolytic (Solid) | 1.2 million lux hours | N/A | N/A | < 2% |

| Photolytic (Solution) | 1.2 million lux hours | N/A | N/A | < 5% |

| Thermal (Solid) | 105°C | 24 hours | 105°C | < 5% |

Potential Degradation Pathways

Based on the chemical structure of N-(2-Hydroxyethyl)piperazine-d4, potential degradation pathways under oxidative stress could involve the formation of N-oxides or hydroxylation of the piperazine ring. The hydroxyethyl side chain could also be a site for oxidation.

Caption: Predicted oxidative degradation pathways for N-(2-Hydroxyethyl)piperazine-d4.

Experimental Workflow

The general workflow for conducting stability and forced degradation studies is outlined below.

Caption: General workflow for forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection would be suitable.

Proposed HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to resolve all peaks

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at an appropriate wavelength and MS detection to identify masses of parent and degradants.

Conclusion

This technical guide provides a foundational understanding of the potential stability and degradation profile of N-(2-Hydroxyethyl)piperazine-d4. While based on the behavior of its non-deuterated counterpart and general principles, the outlined experimental protocols and analytical methods provide a robust framework for conducting formal stability and forced degradation studies. Such studies are essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this molecule.

References

An In-depth Technical Guide to the Deuterium Labeling Efficiency of N-(2-Hydroxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for deuterium labeling of N-(2-Hydroxyethyl)piperazine, a crucial building block in the synthesis of numerous active pharmaceutical ingredients. A detailed exploration of experimental protocols, data on labeling efficiency, and analytical techniques for characterization are presented to assist researchers in the development of deuterated molecules for various applications, including metabolic studies and enhancing pharmacokinetic profiles.

Introduction to Deuterium Labeling of N-(2-Hydroxyethyl)piperazine

N-(2-Hydroxyethyl)piperazine is a versatile chemical intermediate. Its deuteration can significantly impact the metabolic fate of drug candidates by altering the kinetic isotope effect, often leading to improved metabolic stability and a more favorable pharmacokinetic profile. This guide outlines the primary strategies for introducing deuterium into the N-(2-Hydroxyethyl)piperazine scaffold and the methods to quantify the efficiency of these labeling techniques.

Experimental Protocols for Deuterium Labeling

While specific protocols for the direct deuteration of N-(2-Hydroxyethyl)piperazine are not extensively reported, methodologies applied to analogous piperazine-containing compounds can be effectively adapted. The two principal strategies are reductive amination using deuterated reagents and catalytic hydrogen-deuterium (H-D) exchange.

Reductive Amination with Deuterated Reducing Agents

This method involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to introduce deuterium atoms during the synthesis of the piperazine ring or its side chains. For labeling the piperazine ring of N-(2-Hydroxyethyl)piperazine, a suitable precursor like a piperazine-dione derivative can be reduced.

Protocol: Synthesis of d₄-N-(2-Hydroxyethyl)piperazine via Reduction of a Dioxopiperazine Precursor

-

Precursor Synthesis: Synthesize 1-(2-hydroxyethyl)piperazine-3,5-dione from appropriate starting materials.

-

Reduction Reaction:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(2-hydroxyethyl)piperazine-3,5-dione in anhydrous THF to the LiAlD₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours.

-

-

Quenching and Work-up:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solids and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude deuterated product.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain d₄-N-(2-Hydroxyethyl)piperazine.

Catalytic Hydrogen-Deuterium Exchange

Catalytic H-D exchange offers a method for direct deuteration of the N-(2-Hydroxyethyl)piperazine molecule using a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. This method can achieve high levels of deuterium incorporation, particularly at positions alpha to the nitrogen atoms.

Protocol: Platinum-Catalyzed H-D Exchange

-

Reaction Setup:

-

In a pressure vessel, dissolve N-(2-Hydroxyethyl)piperazine in deuterium oxide (D₂O).

-

Add a platinum-based catalyst, such as platinum on activated carbon (Pt/C).

-

-

Deuteration Reaction:

-

Seal the vessel and heat the mixture to a temperature ranging from 150 °C to 200 °C for 24-48 hours with vigorous stirring.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the catalyst.

-

Remove the D₂O under reduced pressure (lyophilization is recommended to minimize back-exchange with atmospheric moisture).

-

The resulting solid or oil is the deuterated N-(2-Hydroxyethyl)piperazine. Further purification may be performed if necessary.

-

Quantitative Analysis of Deuterium Labeling Efficiency

Accurate determination of the extent and location of deuterium incorporation is critical. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the isotopic distribution of the deuterated product. By comparing the mass spectra of the unlabeled and labeled compounds, the percentage of molecules containing different numbers of deuterium atoms can be calculated.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and mass analysis, allowing for the determination of the molecular ion peaks and their isotopic distribution.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and provides similar isotopic distribution information. High-resolution mass spectrometry (HRMS) can offer more precise mass determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific sites and the extent of deuteration.

-

¹H NMR (Proton NMR): The degree of deuteration at a specific position can be quantified by the reduction in the integral of the corresponding proton signal in the ¹H NMR spectrum compared to an internal standard.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the positions of deuteration and allowing for the quantification of deuterium at each site.

-

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed, which provides further confirmation of the location of the deuterium atoms.

Data Presentation

The following table summarizes the expected outcomes for the deuterium labeling of N-(2-Hydroxyethyl)piperazine based on the methodologies described.

| Labeling Method | Deuterium Source | Typical Catalyst | Expected Deuterated Positions | Estimated Labeling Efficiency (%) | Analytical Method |

| Reductive Amination | LiAlD₄ | - | Piperazine ring (4 positions) | >95 | MS, NMR |

| Catalytic H-D Exchange | D₂O | Pt/C | Piperazine ring (alpha to N), potentially ethyl side chain | 80-98 | MS, NMR |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of deuterated N-(2-Hydroxyethyl)piperazine.

Caption: A flowchart of the synthesis and analysis process.

Signaling Pathway: Role in Biological Buffering

N-(2-Hydroxyethyl)piperazine is the core structure of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer. The piperazine nitrogen atoms are crucial for its buffering capacity. The following diagram illustrates the mechanism of action of a piperazine-based buffer in maintaining pH homeostasis.

Caption: The role of piperazine in maintaining pH.

Technical Guide: N-(2-Hydroxyethyl)piperazine-d4 Material Safety Data Sheet

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification

This section provides the fundamental identification details for N-(2-Hydroxyethyl)piperazine-d4 and its non-deuterated analogue.

| Identifier | N-(2-Hydroxyethyl)piperazine-d4 | N-(2-Hydroxyethyl)piperazine |

| Synonyms | 1-Piperazineethanol-d4 | 1-Piperazineethanol, HEP |

| CAS Number | 1160357-16-3 (Free Base) | 103-76-4[1][2] |

| Molecular Formula | C₆H₁₀D₄N₂O | C₆H₁₄N₂O[2][3] |

| Molecular Weight | 134.22 g/mol (approx.) | 130.19 g/mol [2][3] |

| Structure | Deuterium atoms on the ethyl group | - |

Section 2: Hazard Identification

N-(2-Hydroxyethyl)piperazine is classified as hazardous.[1] It is crucial to handle this compound with appropriate caution in a laboratory or industrial setting.

-

GHS Classification:

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Potential Health Effects:

Section 3: Physical and Chemical Properties

The following tables summarize the key physical and chemical data for N-(2-Hydroxyethyl)piperazine. This data is essential for safe handling, storage, and experimental design.

Table 3.1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][2][3] |

| Odor | Odorless | [1][5] |

| pH | >11 (100g/l aqueous solution at 20°C) | [1][5] |

| Density | 1.061 g/mL at 25°C | [2] |

| Solubility | Miscible in water. Soluble in ethanol, acetone, ether, and benzene. Slightly soluble in chloroform and methanol. | [2][3] |

Table 3.2: Thermal and Flammability Properties

| Property | Value | Source(s) |

| Melting Point | -38.5 °C / -37.3 °F | [1][2] |

| Boiling Point | 245 - 246 °C / 473 - 474.8 °F @ 760 mmHg | [1][2] |

| Flash Point | 135 °C / 275 °F | [1][3][4] |

| Autoignition Temperature | 280 °C / 536 °F | [4] |

| Explosive Limits (Lower) | 1.4 % (V) | [2][4] |

| Explosive Limits (Upper) | 8.9 % (V) | [2][4] |

Table 3.3: Other Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0.0322 mmHg at 25°C; 3 mbar @ 50°C | [2][5] |

| Vapor Density | 4.5 | [5] |

| Refractive Index | n20/D 1.506 | [2] |

Section 4: Toxicological Information and Experimental Protocols

Toxicological data indicates that N-(2-Hydroxyethyl)piperazine is an irritant. The primary hazards are skin irritation and serious eye damage.[1][4] The toxicological properties have not been fully investigated.

Acute Toxicity Data

-

Open Irritation Test (Skin, Rabbit): Irritant effects observed.[6]

-

Standard Draize Test (Eye, Rabbit): Causes serious eye damage.[6]

Experimental Protocols

The toxicological classifications are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 404: Acute Dermal Irritation/Corrosion This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.[7][2]

-

Principle: The test substance is applied in a single dose (typically 0.5 mL of liquid or 0.5 g of solid) to a small area of skin (approx. 6 cm²) on an albino rabbit.[7] Untreated skin serves as a control.

-

Procedure: The substance is held in contact with the skin for a 4-hour exposure period.[7] After exposure, the residual substance is removed.

-

Observation: Animals are observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[7] Skin reactions are scored at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) to evaluate the severity and reversibility of the effects.[5][8]

-

Outcome: The scores determine if the substance is classified as a skin irritant.

OECD 405: Acute Eye Irritation/Corrosion This test is used to assess the potential of a substance to cause acute eye irritation or corrosion.[4]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit.[1][4] The other eye remains untreated and serves as a control.

-

Procedure: The test is conducted sequentially, starting with one animal. If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[1][4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[1][9] Ocular responses, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored.[4] The observation period can extend up to 21 days to assess reversibility.[4]

-

Outcome: The scores, severity of lesions, and their reversibility determine the hazard classification. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[1][10]

Section 5: Safe Handling, Storage, and Personal Protection

Adherence to proper safety protocols is mandatory when working with this chemical.

Handling

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Use only in a well-ventilated area.[4]

-

Remove and wash contaminated clothing before reuse.[4]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Store in a designated corrosives area.[1]

-

Store away from incompatible substances.[4]

-

Incompatible Materials: Acids, strong oxidizing agents, metals, copper.[1]

Personal Protective Equipment (PPE)

-

Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be close to the workstation.[1]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[1][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Section 6: First Aid and Emergency Response Workflow

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water, dry chemical, chemical foam, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can generate irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[1][4]

Accidental Release Measures

-

Use proper personal protective equipment as indicated in Section 5.[4]

-

Provide ventilation.

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1][4]

Workflow for Emergency Response

Caption: First aid decision workflow following exposure to N-(2-Hydroxyethyl)piperazine.

References

- 1. oecd.org [oecd.org]

- 2. Test No. 404: Acute Dermal Irritation/Corrosion | OECD [oecd.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide to the Isotopic Purity Analysis of N-(2-Hydroxyethyl)piperazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the isotopic purity analysis of N-(2-Hydroxyethyl)piperazine-d4, a deuterated analog of a common organic compound. Ensuring the isotopic enrichment and purity of such labeled compounds is critical for their application in various scientific fields, including drug metabolism studies, pharmacokinetic research, and as internal standards in quantitative mass spectrometry assays.

Introduction to Isotopic Purity Analysis

Isotopic purity is a critical quality attribute of deuterated compounds, defining the extent to which the intended isotope (deuterium) has replaced the naturally abundant isotope (protium) at specific molecular positions. The analysis aims to quantify the isotopic enrichment at the labeled sites and to determine the distribution of different isotopic species (isotopologues). This guide outlines the core analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to comprehensively characterize the isotopic purity of N-(2-Hydroxyethyl)piperazine-d4.

Analytical Methodologies

A dual-pronged approach utilizing both high-resolution mass spectrometry and NMR spectroscopy is recommended for a thorough analysis of the isotopic purity of N-(2-Hydroxyethyl)piperazine-d4.[1]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of N-(2-Hydroxyethyl)piperazine-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a corresponding stock solution of the non-deuterated N-(2-Hydroxyethyl)piperazine standard at the same concentration.

-

From the stock solutions, prepare working solutions at a concentration of approximately 10 µg/mL in the initial mobile phase solvent.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode over a mass range that includes the expected m/z values of the deuterated and non-deuterated species (e.g., m/z 100-200).

-

-

Data Analysis:

-

Acquire the mass spectrum of the non-deuterated N-(2-Hydroxyethyl)piperazine to determine its natural isotopic pattern. The protonated molecule [M+H]⁺ will have a nominal m/z of 131.

-

Acquire the mass spectrum of N-(2-Hydroxyethyl)piperazine-d4. The expected nominal m/z for the fully deuterated species [M+4D+H]⁺ is 135.

-

Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).

-

Integrate the peak areas of each isotopologue in the mass spectrum.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d4).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the location and extent of deuteration. While ¹H NMR can be used to quantify the remaining protons at the deuterated sites, ²H NMR directly observes the deuterium nuclei. The combination of both techniques offers a comprehensive assessment of isotopic enrichment.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N-(2-Hydroxyethyl)piperazine-d4 and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Add a known amount of a high-purity internal standard with a well-resolved signal that does not overlap with the analyte signals.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard quantitative ¹H NMR experiment.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals at the deuterated positions.

-

Data Processing: Carefully integrate the signals corresponding to the residual protons on the deuterated ethyl group and compare them to the integral of a known, non-deuterated proton signal within the molecule (e.g., piperazine ring protons if not deuterated) or the internal standard.

-

Calculation: The percentage of deuteration at a specific site can be calculated by comparing the integral of the residual proton signal to the integral of a fully protonated signal.

-

-

²H NMR Spectroscopy:

-

Spectrometer: An NMR spectrometer equipped with a deuterium probe.

-

Experiment: A standard quantitative ²H NMR experiment.

-

Data Acquisition: Acquire the spectrum to observe the signals corresponding to the deuterium atoms.

-

Data Analysis: The presence of a signal at the expected chemical shift for the deuterated positions confirms the incorporation of deuterium. The relative integration of these signals can provide information about the distribution of deuterium if there are multiple deuterated sites.

-

Data Presentation

Quantitative data from the isotopic purity analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Isotopic Distribution of N-(2-Hydroxyethyl)piperazine-d4 by Mass Spectrometry

| Isotopologue | Theoretical m/z [M+H]⁺ | Measured Relative Abundance (%) |

| d0 (Undeuterated) | 131.1182 | < 0.1 |

| d1 | 132.1245 | 0.2 |

| d2 | 133.1308 | 0.8 |

| d3 | 134.1371 | 1.5 |

| d4 (Fully Deuterated) | 135.1434 | > 97.5 |

Note: The theoretical m/z values are for the protonated species [M+H]⁺. The relative abundance values are hypothetical and representative of a high-purity sample.

Table 2: Isotopic Enrichment of N-(2-Hydroxyethyl)piperazine-d4 by NMR Spectroscopy

| Labeled Position | Analytical Method | Isotopic Enrichment (%) |

| Ethyl-d4 | ¹H NMR (from residual protons) | > 98 |

| Ethyl-d4 | ²H NMR (direct observation) | Consistent with ¹H NMR |

Note: The isotopic enrichment values are hypothetical and representative of a high-purity sample.

Visualization of Analytical Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the isotopic purity analysis.

Caption: Overall workflow for the isotopic purity analysis.

Caption: Mass spectrometry data analysis workflow.

Caption: NMR spectroscopy data analysis workflow.

Conclusion

The accurate determination of isotopic purity for N-(2-Hydroxyethyl)piperazine-d4 is paramount for its reliable use in scientific research and drug development. The combined application of high-resolution mass spectrometry and NMR spectroscopy, as detailed in this guide, provides a robust and comprehensive framework for the characterization of its isotopic enrichment and the distribution of its isotopologues. Adherence to these detailed protocols will ensure high-quality, reproducible data, thereby validating the integrity of studies employing this deuterated compound.

References

N-(2-Hydroxyethyl)piperazine-d4 solubility in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(2-Hydroxyethyl)piperazine-d4 in various aqueous and organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document utilizes data from its non-deuterated counterpart, N-(2-Hydroxyethyl)piperazine. The solubility characteristics are expected to be nearly identical, as deuterium substitution typically has a negligible effect on this physical property.

Solubility Data Summary

The solubility of N-(2-Hydroxyethyl)piperazine has been evaluated in a range of common laboratory solvents. The compound exhibits high polarity, rendering it miscible with water and soluble in several polar organic solvents. Its solubility is more limited in non-polar organic solvents. A summary of the available quantitative and qualitative solubility data is presented in the table below.

| Solvent | Solubility | Temperature (°C) | Notes |

| Aqueous Solvents | |||

| Water | Miscible[1][2][3][4] | Not Specified | Fully soluble in all proportions. |

| Organic Solvents | |||

| Methanol | Slightly Soluble[1][5] | Not Specified | |

| Ethanol | Soluble[5] | Not Specified | |

| Acetone | Soluble[5] | Not Specified | |

| Chloroform | Slightly Soluble[1][5] | Not Specified | |

| Ether | Soluble[5] | Not Specified | |

| Benzene | Soluble[5] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound such as N-(2-Hydroxyethyl)piperazine-d4 in various solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials:

-

N-(2-Hydroxyethyl)piperazine-d4

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of N-(2-Hydroxyethyl)piperazine-d4 in a solvent in which it is freely soluble (e.g., water) at a known concentration. This will be used for creating a calibration curve.

-

Sample Preparation: Add an excess amount of N-(2-Hydroxyethyl)piperazine-d4 to a known volume of the test solvent in a series of vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Analyze the filtered supernatant using a validated analytical method, such as HPLC, to determine the concentration of the dissolved N-(2-Hydroxyethyl)piperazine-d4. A calibration curve prepared from the stock solution should be used for accurate quantification.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-(2-Hydroxyethyl)piperazine-d4.

References

- 1. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine | lookchem [lookchem.com]

- 2. nama-group.com [nama-group.com]

- 3. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]

- 4. N-(2-Hydroxyethyl)piperazine | CAS#:103-76-4 | Chemsrc [chemsrc.com]

- 5. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]

Navigating the Supply and Application of High-Purity N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide

For researchers, scientists, and drug development professionals, the procurement of high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of bioanalytical studies. This in-depth technical guide provides a comprehensive overview of commercial suppliers for high-purity N-(2-Hydroxyethyl)piperazine-d4, its applications as an internal standard, and detailed methodologies for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Commercial Suppliers and Product Specifications

N-(2-Hydroxyethyl)piperazine-d4, a deuterated analog of the widely used chemical intermediate, is an essential tool in pharmacokinetic and bioequivalence studies. Its primary function is to serve as an internal standard, allowing for precise quantification of the non-deuterated parent compound in complex biological matrices. Several reputable suppliers specialize in the synthesis and provision of this high-purity stable isotope-labeled compound.

Key commercial suppliers of N-(2-Hydroxyethyl)piperazine-d4 and its dihydrochloride salt include Toronto Research Chemicals (TRC), LGC Standards, Santa Cruz Biotechnology, Alsachim, and Clearsynth. While specific product details can vary, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing chemical and isotopic purity.

| Supplier | Product Name | Catalog Number | Form | Stated Purity/Isotopic Enrichment |

| Toronto Research Chemicals (TRC) | N-(2-Hydroxyethyl)piperazine-d4 | H988277 | Neat | Not specified on website |

| LGC Standards | N-(2-Hydroxyethyl)piperazine-d4 Dihydrochloride | TRC-H825272 | Neat | Not specified on website |

| Santa Cruz Biotechnology | N-(2-Hydroxyethyl)piperazine-d4 Dihydrochloride | sc-211180 | Solid | Not specified on website |

| Alsachim | N-(2-Hydroxyethyl)piperazine-d4 | 7481 | Not specified | Not specified on website |

| Clearsynth | N-(2-Hydroxyethyl)piperazine-d4 | C-5420 | Not specified | Not specified on website |

Note: The absence of publicly available, detailed purity data necessitates direct inquiry with the suppliers for Certificates of Analysis to ensure the material meets the stringent requirements of regulated bioanalysis.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative LC-MS analysis, the use of a stable isotope-labeled internal standard, such as N-(2-Hydroxyethyl)piperazine-d4, is considered the gold standard.[1] Deuterated standards exhibit nearly identical physicochemical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of the target analyte.

The selection of a suitable deuterated internal standard is a crucial step in method development for regulated bioanalytical studies.[2] The ideal standard should have a high isotopic purity to prevent signal overlap with the analyte and the deuterium labeling should be in a stable position on the molecule to avoid back-exchange.

Experimental Protocol: Quantification of a Piperazine-Containing Drug in Plasma using LC-MS/MS

The following is a representative, detailed methodology for the quantification of a hypothetical piperazine-containing drug in human plasma, utilizing N-(2-Hydroxyethyl)piperazine-d4 as an internal standard. This protocol is based on established practices for the bioanalysis of piperazine derivatives.[1][3][4]

1. Materials and Reagents:

-

Blank human plasma

-

Analyte of interest (piperazine-containing drug)

-

N-(2-Hydroxyethyl)piperazine-d4 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(2-Hydroxyethyl)piperazine-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the precursor to product ion transitions for both the analyte and the internal standard.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Quality Control

To ensure a clear understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a typical quality control pathway for the internal standard.

Conclusion

The successful implementation of sensitive and reliable bioanalytical methods is paramount in drug development. High-purity N-(2-Hydroxyethyl)piperazine-d4 serves as an indispensable tool for researchers, enabling accurate quantification of piperazine-containing pharmaceuticals. By carefully selecting a reputable supplier that provides comprehensive quality documentation and adhering to rigorous, well-defined experimental protocols, scientists can ensure the integrity of their data and contribute to the advancement of pharmaceutical research. Direct communication with suppliers to obtain detailed Certificates of Analysis is a critical step in the procurement process to guarantee the quality and suitability of the deuterated internal standard for its intended application.

References

- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. | Semantic Scholar [semanticscholar.org]

- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-(2-Hydroxyethyl)piperazine-d4 as a Deuterated Buffer for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)piperazine-d4 is the deuterated analogue of N-(2-Hydroxyethyl)piperazine, a buffering agent structurally related to the widely used HEPES buffer. In protein analysis, the substitution of protons with deuterium in the buffer molecule offers significant advantages, particularly in techniques sensitive to proton signals, such as Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated buffers minimizes solvent-related background signals, thereby enhancing the clarity and resolution of protein spectra. Furthermore, the isotopic substitution can provide insights into protein stability and dynamics. These application notes provide detailed protocols for the use of N-(2-Hydroxyethyl)piperazine-d4 in key protein analysis techniques.

Key Advantages of N-(2-Hydroxyethyl)piperazine-d4 in Protein Analysis

-

Reduced ¹H-NMR Background: The primary advantage is the significant reduction of proton signals from the buffer in ¹H-NMR spectra, allowing for clearer observation of protein resonance signals.

-

Improved Signal-to-Noise Ratio: By minimizing background interference, the signal-to-noise ratio for the protein of interest is enhanced, which is particularly beneficial for dilute protein samples or for studying large proteins.

-

Probing Protein Dynamics: The use of a deuterated buffer can be advantageous in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies to probe protein conformation and dynamics.

-

Minimal Isotope Effect on pKa: The pKa of a buffer is only slightly altered upon deuteration, ensuring that the buffering capacity is maintained at the desired pH.

Physicochemical Properties and Comparison

A clear understanding of the physicochemical properties of N-(2-Hydroxyethyl)piperazine and its deuterated form is essential for its effective application.

| Property | N-(2-Hydroxyethyl)piperazine | N-(2-Hydroxyethyl)piperazine-d4 | HEPES |

| Molecular Formula | C₆H₁₄N₂O | C₆H₁₀D₄N₂O | C₈H₁₈N₂O₄S |

| Molecular Weight | 130.19 g/mol | 134.21 g/mol | 238.31 g/mol |

| pKa₁ (at 298 K) | 9.73 (± 0.02)[1] | ~9.7-9.8 (estimated) | 3.0 |

| pKa₂ (at 298 K) | 5.35 (± 0.04)[1] | ~5.4-5.5 (estimated) | 7.5 |

| Useful pH Range | 4.5 - 6.0 and 9.0 - 10.5 | 4.5 - 6.0 and 9.0 - 10.5 (estimated) | 6.8 - 8.2 |

| Isotopic Purity | N/A | Typically ≥98 atom % D | N/A |

Note: The pKa values for the deuterated form are estimated based on the typical small increase observed upon deuteration. The useful pH range is estimated to be approximately ± 0.7 pH units from the pKa values.

Application 1: NMR Spectroscopy of Proteins

The primary application of N-(2-Hydroxyethyl)piperazine-d4 is as a buffer in NMR studies of proteins to reduce the large proton signals from the buffer, which can obscure signals from the protein itself.

Experimental Workflow for Protein NMR Sample Preparation

Caption: Workflow for preparing a protein sample for NMR analysis using N-(2-Hydroxyethyl)piperazine-d4 buffer.

Detailed Protocol for NMR Sample Preparation

Materials:

-

N-(2-Hydroxyethyl)piperazine-d4 (isotopic purity ≥ 98%)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated hydrochloric acid (DCl) or sodium deuteroxide (NaOD) for pD adjustment

-

Purified protein of interest

-

NMR tubes

-

Standard laboratory equipment (pH meter with a glass electrode, centrifuge, etc.)

Procedure:

-

Buffer Preparation:

-

Calculate the required amount of N-(2-Hydroxyethyl)piperazine-d4 for the desired buffer concentration (typically 20-50 mM).

-

Dissolve the deuterated buffer in D₂O to near the final volume.

-

Calibrate the pH meter using standard protonated buffers (H₂O). To measure the pD, add 0.4 to the pH meter reading (pD = pH_reading + 0.4).

-

Adjust the pD of the buffer solution to the desired value using small aliquots of DCl or NaOD.

-

Bring the buffer to the final volume with D₂O.

-

Add any other required components, such as salts (e.g., NaCl, KCl) at the desired concentration.

-

-

Protein Sample Preparation:

-

Exchange the buffer of the purified protein solution with the prepared N-(2-Hydroxyethyl)piperazine-d4 buffer. This can be achieved by dialysis, diafiltration, or using desalting columns.

-

Concentrate the protein to the final desired concentration for NMR analysis (typically 0.1-1.0 mM).

-

Add an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.

-

Transfer the final protein solution to a clean, high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum to assess the quality of the sample.

-

The reduced buffer signal should result in a clean spectrum with well-resolved protein cross-peaks.

-

Application 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation, dynamics, and interactions. Using a deuterated buffer like N-(2-Hydroxyethyl)piperazine-d4 in the initial protein solution can be a part of the experimental design, although the exchange reaction is typically initiated by dilution into a D₂O-based buffer.

Experimental Workflow for HDX-MS

Caption: A generalized workflow for performing an HDX-MS experiment.

Detailed Protocol for HDX-MS Sample Preparation

Materials:

-

N-(2-Hydroxyethyl)piperazine-d4

-

Purified protein of interest

-

D₂O (99.9 atom % D)

-

Quench buffer (e.g., phosphate-based buffer at pH 2.5)

-

Pepsin column

-

LC-MS system

Procedure:

-

Protein Solution Preparation:

-

Prepare a stock solution of your protein in a buffer containing N-(2-Hydroxyethyl)piperazine-d4 at the desired concentration and pH in H₂O.

-

-

Deuterium Exchange:

-

To initiate the exchange reaction, dilute the protein stock solution into a D₂O-based buffer containing N-(2-Hydroxyethyl)piperazine-d4 at the same concentration and pD. The dilution factor should be at least 10-fold to ensure a high percentage of D₂O.

-

Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1h) to monitor the time course of deuterium uptake.

-

-

Quenching and Digestion:

-

At each time point, quench the exchange reaction by mixing the sample with a pre-chilled quench buffer to rapidly lower the pH to ~2.5 and the temperature to 0°C.

-

Immediately inject the quenched sample onto an online pepsin column for digestion.

-

-

LC-MS Analysis:

-

The resulting peptides are separated by reverse-phase chromatography and analyzed by mass spectrometry.

-

The mass of the peptides will increase as they incorporate deuterium, and the rate of incorporation provides information about their solvent accessibility.

-

Application 3: Protein Crystallization

While less common than in NMR, deuterated buffers can be used in protein crystallization to potentially influence crystal packing and to prepare deuterated crystals for neutron crystallography studies.

Logical Relationships in Protein Crystallization Screening

Caption: Key factors that are systematically varied to achieve successful protein crystallization.

Detailed Protocol for Protein Crystallization Screening

Materials:

-

N-(2-Hydroxyethyl)piperazine-d4

-

Highly pure and concentrated protein solution (>95% purity, 5-20 mg/mL)

-

Crystallization screens (commercial or custom-made)

-

Crystallization plates (e.g., sitting drop or hanging drop)

-

Microscopes for crystal visualization

Procedure:

-

Protein and Buffer Preparation:

-

Prepare a stock solution of N-(2-Hydroxyethyl)piperazine-d4 buffer at the desired pH and concentration.

-

Buffer-exchange the purified protein into the deuterated buffer and concentrate it to a suitable concentration for crystallization trials.

-

-

Crystallization Setup:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

In each well of the crystallization plate, mix a small volume of the protein solution with an equal volume of the crystallization screen solution.

-

Seal the plates and incubate them at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Monitoring:

-

Regularly monitor the drops for crystal formation using a microscope over several days to weeks.

-

Document the conditions that yield crystals and optimize them to obtain diffraction-quality crystals.

-

Conclusion

N-(2-Hydroxyethyl)piperazine-d4 serves as a valuable tool for researchers in protein science. Its primary application in reducing proton background in NMR spectroscopy significantly enhances spectral quality. While its use in HDX-MS and protein crystallization is more specialized, it offers unique advantages in probing protein dynamics and preparing for neutron diffraction studies. The protocols provided herein offer a comprehensive guide for the effective utilization of this deuterated buffer in various protein analysis workflows. Careful consideration of the experimental goals and the physicochemical properties of the buffer will ensure its successful application in advancing our understanding of protein structure and function.

References

Application Note: Quantitative Analysis of 1-Benzylpiperazine (BZP) in Human Plasma by LC-MS/MS using N-(2-Hydroxyethyl)piperazine-d4 as an Internal Standard

Application Notes and Protocols for N-(2-Hydroxyethyl)piperazine-d4 in Hydrogen-Deuterium Exchange (HDX) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of N-(2-Hydroxyethyl)piperazine-d4 as a deuterated buffer component in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies. The use of deuterated buffers is a critical strategy to minimize deuterium back-exchange, thereby enhancing the accuracy and dynamic range of HDX-MS experiments.

Introduction to HDX-MS and the Role of Deuterated Buffers